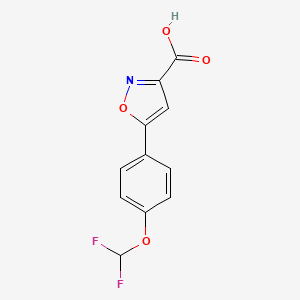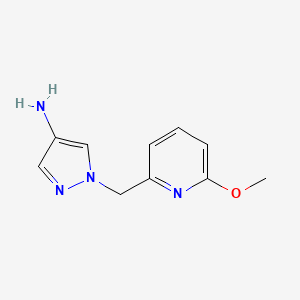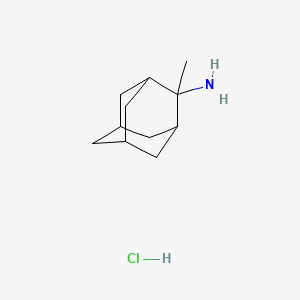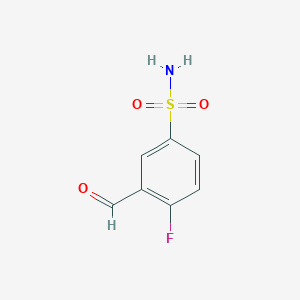
4-Fluoro-3-formylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-formylbenzene-1-sulfonamide is an organosulfur compound with the molecular formula C7H6FNO3S. It is characterized by the presence of a fluorine atom, a formyl group, and a sulfonamide group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the oxidative coupling of thiols and amines, which allows for the formation of sulfonamides in a single step . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation.
Industrial Production Methods
Industrial production of 4-Fluoro-3-formylbenzene-1-sulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry, where reactions take place in closed systems of small tubes, can offer greater versatility and flexibility over traditional batch processes . This method also enhances safety and control over reaction conditions, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-formylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: 4-Fluoro-3-carboxybenzene-1-sulfonamide.
Reduction: 4-Fluoro-3-hydroxybenzene-1-sulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluoro-3-formylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of fluorescent probes for detecting biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of materials with specific properties, such as proton exchange membranes for fuel cells
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-formylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The fluorine atom can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. These interactions can influence various biochemical pathways, making the compound useful in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-formylbenzene-1-sulfonamide: Similar structure but with different positioning of the formyl and sulfonamide groups.
Sulfonimidates: Organosulfur compounds with a tetrahedral sulfur center, used as intermediates in the synthesis of other sulfur-containing compounds.
Uniqueness
4-Fluoro-3-formylbenzene-1-sulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
1289105-69-6 |
|---|---|
Formule moléculaire |
C7H6FNO3S |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
4-fluoro-3-formylbenzenesulfonamide |
InChI |
InChI=1S/C7H6FNO3S/c8-7-2-1-6(13(9,11)12)3-5(7)4-10/h1-4H,(H2,9,11,12) |
Clé InChI |
ZVMSFENUPXOCSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)N)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


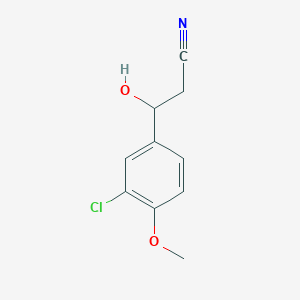
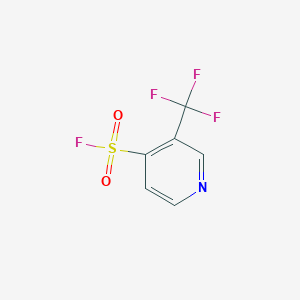
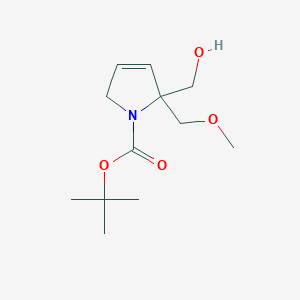
![4-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]butanamide](/img/structure/B13521116.png)
![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-amine](/img/structure/B13521119.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-hydroxyacetic acid](/img/structure/B13521120.png)
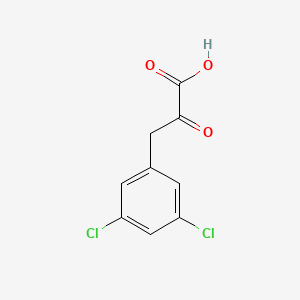
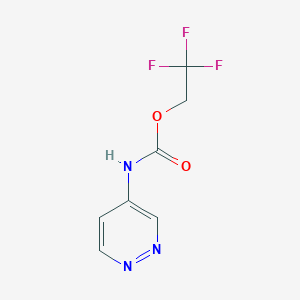
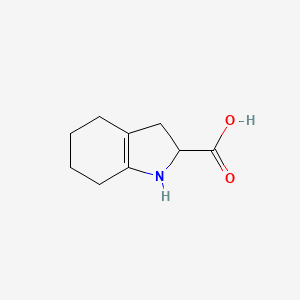
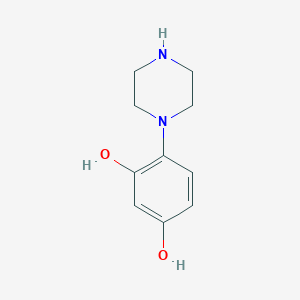
![{3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13521164.png)
